molecular formula C24H24 B12642071 1-Phenyl-1-(2-phenylpropyl)indan CAS No. 94441-87-9

1-Phenyl-1-(2-phenylpropyl)indan

Cat. No.: B12642071
CAS No.: 94441-87-9
M. Wt: 312.4 g/mol
InChI Key: IMTUFPZDVRZSBQ-UHFFFAOYSA-N
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Description

1-Phenyl-1-(2-phenylpropyl)indan (CAS No. 84255-50-5) is a polycyclic aromatic hydrocarbon featuring an indan core substituted with a phenyl group and a 2-phenylpropyl moiety at the 1-position. The compound’s structure (C₂₄H₂₄) includes three stereocenters and a high cLogP value of 6.49, indicating significant hydrophobicity . It is commercially available through specialty chemical suppliers like LEAPChem, which highlights its utility in research and industrial applications, particularly in organic synthesis and material science .

Properties

CAS No.

94441-87-9

Molecular Formula

C24H24

Molecular Weight

312.4 g/mol

IUPAC Name

3-phenyl-3-(2-phenylpropyl)-1,2-dihydroindene

InChI

InChI=1S/C24H24/c1-19(20-10-4-2-5-11-20)18-24(22-13-6-3-7-14-22)17-16-21-12-8-9-15-23(21)24/h2-15,19H,16-18H2,1H3

InChI Key

IMTUFPZDVRZSBQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(2-phenylpropyl)indan can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where indan is reacted with phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of 1-Phenyl-1-(2-phenylpropyl)indan may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1-(2-phenylpropyl)indan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-1-(2-phenylpropyl)indan has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral, antibacterial, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and cardiovascular conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Phenyl-1-(2-phenylpropyl)indan involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Structure cLogP Solubility (cLogS) Key Features Applications References
1-Phenyl-1-(2-phenylpropyl)indan Indan with 1-phenyl and 2-phenylpropyl substituents 6.49 -5.73 High hydrophobicity, three stereocenters Chemical synthesis, material science
Methyl indan Indan with methyl substituent ~3.2* ~-2.8* Smaller substituent, lower complexity Liquefaction reactions, fuel additives
Tetralin Tetrahydroanthracene (fully saturated) 3.92 -3.55 Hydrogen-donor solvent, thermal stability Industrial solvents, hydrogen transfer
Phantolid (Indan musk) Nitro-substituted indan derivative ~5.0* ~-4.5* Nitro groups enhance odor potency Fragrance industry (synthetic musks)
4-Hydroxy-2-(dipropylamino)indan Indan with hydroxyl and dipropylamino groups ~2.8* ~-2.3* Polar functional groups, bioactive Dopamine receptor agonists (pharmaceuticals)

*Estimated based on analogous structures.

Key Observations:

  • Steric Effects : The bulky 2-phenylpropyl group in 1-Phenyl-1-(2-phenylpropyl)indan increases steric hindrance compared to simpler derivatives like methyl indan, likely reducing reactivity in certain chemical transformations .
  • Hydrophobicity : Its cLogP (6.49) exceeds that of tetralin (3.92) and indan musks (~5.0), making it less suitable for aqueous-phase applications but ideal for lipid-soluble formulations .
  • Functional Group Influence: Unlike bioactive analogs (e.g., 4-hydroxy-2-(dipropylamino)indan), 1-Phenyl-1-(2-phenylpropyl)indan lacks polar groups, limiting its pharmaceutical utility but enhancing stability in industrial settings .

Reactivity and Stability

Table 2: Thermal and Chemical Stability in Industrial Processes

Compound Thermal Stability (Liquefaction at 420°C) Key Degradation Products Hydrogen-Donor Capacity References
Tetralin Low (14.86% remaining at 420°C) Naphthalene (65.96%), methyl indan (9.28%) High (transfers H₂ effectively)
1-Phenyl-1-(2-phenylpropyl)indan Not studied in liquefaction N/A Likely low (steric hindrance)
Methyl indan Moderate (9.28% at 420°C) Naphthalene, lighter aromatics Moderate
  • Thermal Degradation : Unlike tetralin, which decomposes into naphthalene and methyl indan under high temperatures, 1-Phenyl-1-(2-phenylpropyl)indan’s stability in similar conditions remains unstudied. Its complex structure may resist fragmentation but could undergo isomerization .

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